molecular formula C19H18N2OS B5616088 (3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-methylphenyl)methanone

(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-methylphenyl)methanone

Cat. No. B5616088
M. Wt: 322.4 g/mol
InChI Key: OOJIMTFLNVFUBD-UHFFFAOYSA-N
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Description

This compound belongs to a class of compounds with significant interest due to their unique chemical and physical properties. The research focuses on understanding these properties to explore potential applications in various fields.

Synthesis Analysis

The synthesis of related compounds, including (3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-methylphenyl)methanone, involves multi-component reactions that yield the products with excellent efficiency. An example is the synthesis of aryl(thieno[2,3-b]quinolin-2-yl)methanones and related derivatives from readily available starting materials, achieving high yields in short reaction times at room temperature (Alizadeh & Roosta, 2018).

Molecular Structure Analysis

The molecular structure of such compounds, including the one , is characterized by computational methods like Density Functional Theory (DFT). These studies help understand the stability of different conformers and the electronic properties of the molecule. For example, a similar compound's electronic absorption, excitation, and fluorescence properties were studied in different solvents, and the results were interpreted using quantum chemistry calculations (Al-Ansari, 2016).

Safety and Hazards

Sigma-Aldrich, a supplier of this compound, states that they do not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity . They also state that all sales are final and they make no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-11-6-8-12(9-7-11)17(22)18-16(20)14-10-13-4-2-3-5-15(13)21-19(14)23-18/h6-10H,2-5,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJIMTFLNVFUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C4CCCCC4=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-methylphenyl)methanone

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